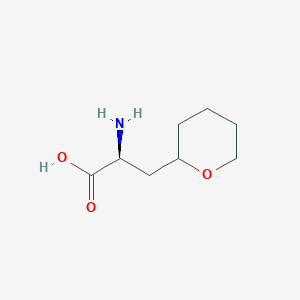

(2S)-2-Amino-3-(oxan-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-(oxan-2-yl)propanoic acid |

InChI |

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |

InChI Key |

XHRQGKXGXSRDQV-MLWJPKLSSA-N |

Isomeric SMILES |

C1CCOC(C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CCOC(C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps for Related Compounds

- Protection of Amino Groups : The amino group is protected using a Boc group to prevent unwanted reactions during the synthesis.

- Introduction of Tetrahydropyran Ring : This step involves the attachment of the tetrahydropyran ring to the propanoic acid backbone, often through a nucleophilic substitution or a coupling reaction.

- Deprotection : The final step involves removing the protecting group to reveal the free amino group.

Challenges and Considerations

- Stereochemical Control : Maintaining the correct stereochemistry is crucial and may require the use of chiral auxiliaries or catalysts.

- Ring Introduction : The introduction of the oxan-2-yl ring can be challenging due to its position and the need for specific reactivity.

- Amination : The amination step must be carefully controlled to avoid unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-yl derivatives, while reduction can produce various amino alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-Amino-3-(oxan-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology: This compound is of interest in biological research due to its potential role in metabolic pathways. It is studied for its interactions with enzymes and its effects on cellular processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in designing compounds that can interact with specific biological targets.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and selected analogs:

Conformational Flexibility vs. Rigidity

The oxane ring in this compound provides a balance between rigidity and flexibility compared to aromatic (e.g., indole in tryptophan) or planar heterocycles (e.g., oxadiazole). This allows it to adopt chair conformations, which may improve binding specificity in enzyme active sites .

Electronic and Steric Effects

- Nitro Group vs. Oxane: The 3-nitrophenyl group in (S)-2-Amino-3-(3-nitrophenyl)propanoic acid introduces strong electron-withdrawing effects, lowering the pKa of the α-amino group and enhancing reactivity in electrophilic substitutions. In contrast, the oxane ring acts as a mild H-bond acceptor without significantly altering acidity .

- Tetrazole vs. Oxane : The tetrazole ring in 3-(2-Tetrazolyl)-L-alanine ionizes at physiological pH, enabling ionic interactions with proteins. The oxane’s ether oxygen, however, participates in weaker dipole-dipole interactions, favoring passive membrane permeability .

Biological Activity

(2S)-2-Amino-3-(oxan-2-yl)propanoic acid, also known as (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, is an amino acid derivative characterized by its unique oxane ring structure. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme modulation and receptor interactions, which may have therapeutic implications.

Structural Characteristics

The structural formula of this compound includes:

- Amino Group : Essential for its classification as an amino acid.

- Carboxyl Group : Contributes to its acidic properties.

- Oxane Ring : A tetrahydrofuran moiety that influences the compound's reactivity and biological interactions.

The molecular formula is , with a molecular weight of approximately 159.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound may influence enzyme activities by acting as a substrate or inhibitor, thereby affecting metabolic pathways.

- Receptor Binding : Its structural features allow it to bind to specific receptors, potentially modulating physiological responses.

Biological Activity Overview

Research indicates that this compound can impact several biological processes:

- Metabolic Pathways : The compound's interactions with enzymes suggest a role in metabolic regulation, which could be beneficial in therapeutic contexts.

- Pharmacological Potential : Due to its unique structure, it may serve as a lead compound in drug development aimed at targeting specific diseases.

Comparative Analysis with Related Compounds

To understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Contains a phenolic group | Known as Tyrosine; involved in neurotransmitter synthesis |

| 4-Aminobutyric acid | Linear structure without cyclic moiety | Functions primarily as an inhibitory neurotransmitter |

| 2-Amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid | Features an imidazole ring | Potentially acts on different biological pathways due to imidazole presence |

The presence of the oxane ring in this compound distinguishes it from these compounds, potentially imparting unique chemical reactivity and biological functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies indicated that derivatives of amino acids can enhance or inhibit enzyme functions depending on their structural modifications .

- Pharmacological Applications : Investigations into the therapeutic potential of this compound have revealed its capacity to influence receptor activity, suggesting possible applications in treating metabolic disorders or neurodegenerative diseases .

- Toxicological Assessments : Safety evaluations have been conducted to assess the toxicity profile of this compound, indicating that it exhibits low toxicity at therapeutic doses.

Q & A

How can the stereochemical purity of (2S)-2-Amino-3-(oxan-2-yl)propanoic acid be ensured during synthesis?

Basic:

Stereochemical purity is critical for chiral compounds. Use chiral auxiliaries or enantioselective catalysis during synthesis. For example, asymmetric hydrogenation or enzymatic resolution can favor the (2S)-configuration. Monitor purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and compare retention times to standards .

Advanced:

Advanced methods include X-ray crystallography to confirm absolute configuration or nuclear Overhauser effect (NOE) NMR experiments to assess spatial arrangement. For dynamic systems, circular dichroism (CD) spectroscopy can track enantiomeric excess (ee) during kinetic resolutions .

What experimental strategies resolve contradictions in reported biological activity data for this compound?

Basic:

Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. Use positive controls (e.g., known enzyme inhibitors) to validate biological models. Cross-reference data with structurally similar compounds, such as (2S)-2-amino-3-(pyridin-4-yl)propanoic acid, to identify substituent-specific effects .

Advanced:

Employ orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) to confirm mechanisms. Meta-analyses of published datasets can isolate confounding variables, such as impurities (e.g., diastereomers or residual solvents) that may skew results .

How does the oxan-2-yl group influence the compound’s physicochemical properties compared to other cyclic ether substituents?

Basic:

The oxan-2-yl (tetrahydropyran) group enhances lipophilicity compared to smaller cyclic ethers (e.g., oxetane). This increases membrane permeability but may reduce aqueous solubility. Compare logP values via shake-flask or HPLC-derived methods to quantify hydrophobicity .

Advanced:

Computational studies (e.g., molecular dynamics simulations) can model the oxan-2-yl group’s steric and electronic effects on protein binding. Compare with oxan-3-yl or oxolan-2-yl derivatives to assess how substituent position alters conformational flexibility .

What methodologies are recommended for studying metabolic pathways involving this compound?

Basic:

Use radiolabeled (e.g., ¹⁴C or ³H) versions of the compound in in vitro hepatocyte assays to track metabolic fate. LC-MS/MS identifies metabolites, while stable isotope labeling (e.g., ¹⁵N) clarifies amino acid incorporation into proteins .

Advanced:

Isotope ratio imaging mass spectrometry (IRIMS) or PET tracers (e.g., ¹⁸F-labeled analogs) enable real-time visualization of biodistribution and metabolism in animal models .

How can synthetic routes be optimized to improve yield and scalability?

Basic:

Optimize protecting groups for the amino and carboxylic acid functionalities. For example, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups stabilize intermediates during oxan-2-yl coupling steps .

Advanced:

Implement flow chemistry for high-throughput screening of reaction conditions (e.g., temperature, catalyst loading). Computational tools like density functional theory (DFT) predict transition states to identify rate-limiting steps .

What analytical techniques validate structural integrity and purity in complex matrices?

Basic:

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies substituent positions. IR spectroscopy detects functional groups (e.g., NH₂, COOH) .

Advanced:

2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crowded spectra. X-ray photoelectron spectroscopy (XPS) detects surface impurities in crystalline samples .

How do reaction conditions influence regioselectivity in derivatization reactions?

Basic:

Control pH to direct reactivity: acidic conditions favor carboxylate activation (e.g., EDC/NHS coupling), while basic conditions promote nucleophilic amine reactions. Solvent polarity (e.g., DMF vs. THF) affects transition-state stabilization .

Advanced:

Use directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) for selective functionalization of the oxan-2-yl ring. Kinetic studies under varying temperatures quantify activation barriers .

What strategies mitigate batch-to-batch variability in biological activity studies?

Basic:

Implement rigorous quality control (QC) protocols: ≥95% purity (HPLC), residual solvent analysis (GC-MS), and elemental analysis. Use standardized cell lines (e.g., HEK293 with validated receptor expression) .

Advanced:

Machine learning algorithms analyze batch data to identify outlier parameters (e.g., impurity profiles). Single-crystal XRD ensures consistent crystalline form, which impacts solubility and bioavailability .

How can computational tools predict interactions with biological targets?

Advanced:

Molecular docking (e.g., AutoDock Vina) models binding poses with enzymes or receptors. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-target complexes over time. Compare predictions with experimental SPR or ITC data .

What are the limitations of current synthetic methods for large-scale production?

Advanced:

Multi-step syntheses often suffer from low overall yields (e.g., <30%) due to intermediate instability. Continuous manufacturing and biocatalytic steps (e.g., transaminases for chiral amine synthesis) can improve efficiency. Lifecycle assessment (LCA) identifies environmentally unsustainable reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.